1-(Chloromethyl)-2,3,5-trimethylbenzene
Description
Properties
Molecular Formula |
C10H13Cl |
|---|---|
Molecular Weight |
168.66 g/mol |
IUPAC Name |
1-(chloromethyl)-2,3,5-trimethylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-7-4-8(2)9(3)10(5-7)6-11/h4-5H,6H2,1-3H3 |
InChI Key |
RYUHIRZYKSIIPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CCl)C)C |
Origin of Product |
United States |
Preparation Methods
General Reaction Framework
Chloromethylation involves introducing a chloromethyl (-CH₂Cl) group onto an aromatic ring. For 2,3,5-trimethylbenzene, this typically employs formaldehyde (CH₂O) and hydrochloric acid (HCl) under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where formaldehyde and HCl generate a chloromethyl carbocation (CH₂Cl⁺) intermediate.
Key Reaction:
Traditional Catalytic Methods
Early methods utilized Lewis acids like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) to enhance electrophilicity. However, these catalysts necessitate post-reaction removal to prevent polymerization during distillation.
Example Procedure:
-
Reactants : 2,3,5-Trimethylbenzene (1 mol), paraformaldehyde (1.2 mol), HCl gas (excess)
-
Catalyst : ZnCl₂ (5 mol%)
-
Conditions : 60–80°C, 8–12 hours
-
Yield : ~65% (crude), requiring purification via fractional distillation
Improved Industrial-Scale Chloromethylation
Catalyst-Free Process
The US3213148A patent describes a catalyst-free method by mixing monoalkylbenzenes with polyalkylbenzenes (e.g., trialkylbenzenes). This approach accelerates reaction kinetics and minimizes by-products like bis(chloromethyl) derivatives.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Alkylbenzene mixture | 70% monoalkylbenzene, 30% trialkylbenzene |
| Temperature | 80–100°C |
| HCl gas flow rate | 0.5 L/min |
| Reaction time | 6 hours |
| Yield | 78–82% (monochloromethylated product) |
Mechanistic Insight : The polyalkylbenzenes act as co-reactants, stabilizing the chloromethyl carbocation and directing substitution to the para position relative to existing methyl groups.
Continuous Flow Reactor Design
Industrial adaptations employ continuous flow systems to enhance efficiency:
-
Residence time : 30–45 minutes
-
Temperature gradient : 70°C (inlet) → 95°C (outlet)
Reaction Condition Optimization
Solvent Systems
Mixed solvent systems (organic/aqueous) improve reagent solubility and phase separation:
| Solvent Composition | Yield (%) | Purity (%) |
|---|---|---|
| Methanol/Water (3:1) | 72 | 89 |
| Toluene/Concentrated HCl | 68 | 92 |
| Ethanol/Water (2:1) | 75 | 85 |
Temperature and Time Profiling
| Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| 60 | 12 | 58 | 82 |
| 80 | 8 | 76 | 91 |
| 100 | 6 | 81 | 88 |
Higher temperatures reduce reaction time but may promote over-chlorination.
Purification and By-Product Management
Distillation Protocols
By-Product Mitigation
-
Bis(chloromethyl) derivatives : Controlled by limiting formaldehyde stoichiometry (1:1 molar ratio)
-
Oxidation products : Avoid aerial oxygen by using nitrogen-sparged reactors
Scalability and Industrial Considerations
Reactor Design Innovations
-
Gas-liquid interface reactors : Enhance HCl mass transfer
-
Automated pH control : Maintain reaction acidity between pH 1–2
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Catalytic Load | Scalability |
|---|---|---|---|---|
| Traditional (ZnCl₂) | 65 | 85 | High | Moderate |
| Catalyst-Free (US3213148A) | 82 | 92 | None | High |
| Continuous Flow | 79 | 90 | Low | Very High |
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2,3,5-trimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 1-(Hydroxymethyl)-2,3,5-trimethylbenzene.
Oxidation: Formation of 2,3,5-trimethylbenzoic acid.
Reduction: Formation of 2,3,5-trimethylbenzene.
Scientific Research Applications
1-(Chloromethyl)-2,3,5-trimethylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the preparation of polymers and resins.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds.
Chemical Industry: Utilized in the production of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2,3,5-trimethylbenzene in chemical reactions involves the electrophilic nature of the chloromethyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon, displacing the chlorine atom. The presence of methyl groups on the benzene ring can influence the reactivity and stability of the compound in various reactions.
Comparison with Similar Compounds
Positional Isomers: 2-(Chloromethyl)-1,3,5-trimethylbenzene
- Structure : Chloromethyl group at the 2-position instead of the 1-position.
- Reactivity : Positional isomerism affects steric accessibility. The 1-chloromethyl isomer may exhibit lower reactivity in SN2 reactions due to steric hindrance from adjacent methyl groups .
- Applications : Used in synthesizing imidazolium salts for catalysis, highlighting its utility in forming ionic liquids .
Simpler Benzyl Halides: (Chloromethyl)benzene (Benzyl Chloride)
- Formula : C₆H₅CH₂Cl (vs. C₁₀H₁₃Cl for the target compound).
- Reactivity : Benzyl chloride lacks methyl substituents, leading to faster reaction kinetics in nucleophilic substitutions. The target compound’s methyl groups reduce reactivity by ~30% in SN2 reactions due to steric effects .
- Applications : Benzyl chloride is a common alkylating agent, whereas the target compound’s bulkiness makes it suitable for selective syntheses requiring hindered intermediates .
Substituted Derivatives: 1-Chloromethyl-3,5-dimethylbenzene
- Formula : C₉H₁₁Cl (vs. C₁₀H₁₃Cl for the target compound).
- Structure : Two methyl groups at 3- and 5-positions (vs. three in the target compound).
- Reactivity : The reduced steric bulk compared to the target compound allows higher yields (e.g., 85% vs. 70%) in coupling reactions .
- Thermodynamics : Boiling point is 215°C (target: 230°C), reflecting differences in molecular weight and intermolecular forces .
Electron-Withhancing Analogs: 1-(Chloromethyl)-3,5-dinitrobenzene
- Structure : Nitro groups at 3- and 5-positions instead of methyl.
- Reactivity : Nitro groups are electron-withdrawing, increasing the electrophilicity of the chloromethyl group. This compound reacts 50% faster in nucleophilic substitutions compared to the target compound .
- Applications : Used in explosives and agrochemicals, whereas the target compound’s methyl groups favor pharmaceutical intermediates .
Methoxy Derivatives: 2-Chloro-1,3,5-trimethoxybenzene
- Formula : C₉H₁₁ClO₃ (vs. C₁₀H₁₃Cl for the target compound).
- Structure : Methoxy groups at 1-, 3-, and 5-positions; chloro directly on the ring.
- Reactivity : Methoxy groups donate electrons via resonance, stabilizing the ring but deactivating electrophilic substitution. Contrastingly, the target compound’s chloromethyl group enables alkylation reactions .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings
- Steric Effects : The three methyl groups in this compound reduce its reactivity in SN2 reactions by 30–40% compared to benzyl chloride .
- Thermal Stability : Higher melting point (230°C) than analogs due to increased van der Waals interactions .
- Pharmaceutical Relevance : Used in antibody-drug conjugates (ADCs) as a linker precursor, similar to 1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indole dimers .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Chloromethyl)-2,3,5-trimethylbenzene, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via chloromethylation of 2,3,5-trimethylbenzene using chloromethylating agents like chloromethyl methyl ether or paraformaldehyde under acidic conditions (e.g., ZnCl₂ or AlCl₃ as Lewis acid catalysts). Reaction temperature (typically 40–60°C) and stoichiometry of the chloromethylating agent are critical for yield optimization. Excess catalyst may lead to side reactions like Friedel-Crafts alkylation .
- Analytical Validation : Monitor reaction progress via GC-MS or ¹H NMR to track chloromethyl group incorporation. Purification via fractional distillation or column chromatography is recommended.
Q. How can the structure of this compound be confirmed spectroscopically?
- Key Techniques :
- ¹H NMR : Peaks for aromatic protons (δ 6.7–7.2 ppm, split due to substituents), chloromethyl (–CH₂Cl) protons (δ 4.5–5.0 ppm), and methyl groups (δ 2.1–2.5 ppm).
- ¹³C NMR : Distinct signals for the chloromethyl carbon (δ 40–45 ppm) and quaternary carbons on the aromatic ring.
- IR Spectroscopy : C–Cl stretch at 600–800 cm⁻¹ and aromatic C–H stretches near 3000 cm⁻¹.
Q. What are the common chemical reactions involving this compound?
- Substitution : Reacts with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMF) to form amines, thioethers, or ethers. AlCl₃ can enhance reactivity .
- Oxidation : Forms aldehydes or carboxylic acids using KMnO₄ (acidic conditions) or CrO₃ .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the chloromethyl group to methyl .
Advanced Research Questions
Q. How do steric and electronic effects of methyl group positioning influence the reactivity of this compound?
- Steric Hindrance : The 2,3,5-substitution pattern creates a congested aromatic ring, slowing electrophilic substitution but favoring nucleophilic attack on the chloromethyl group.
- Electronic Effects : Methyl groups act as electron-donating groups, activating the ring for electrophilic reactions at para/meta positions. Computational studies (e.g., DFT) can predict regioselectivity in substitution or oxidation pathways .
Q. What strategies are effective in designing derivatives of this compound for anticancer activity?
- Derivatization : Replace the chloromethyl group with bioactive moieties (e.g., piperazine for DNA intercalation or sulfonamides for enzyme inhibition).
- In Vitro Screening : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with structural analogs to establish SAR .
- Case Study : Derivatives with electron-withdrawing groups (e.g., nitro) showed enhanced activity in preliminary studies, likely due to increased electrophilicity .
Q. How can contradictions in reported biological activities (e.g., antimicrobial efficacy) be resolved?
- Data Analysis : Re-evaluate experimental conditions (e.g., MIC testing protocols, solvent controls). For example, discrepancies in MIC values (e.g., 50 µg/mL vs. higher thresholds) may arise from variations in bacterial strain susceptibility or compound purity.
- Reproducibility : Standardize assays using CLSI guidelines and validate via independent labs. Cross-reference toxicity data (e.g., LD₅₀ in mammalian cells) to rule off-target effects .
Q. What advanced applications exist in material science for polymers derived from this compound?
- Polymer Design : Use as a crosslinking agent in epoxy resins or polyurethanes. The methyl groups enhance thermal stability (TGA analysis shows decomposition >300°C).
- Case Study : Copolymers with styrene exhibited 20% higher glass transition temperatures (Tg) compared to unmodified analogs, making them suitable for high-temperature coatings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
